molecular formula C16H11N5 B14190804 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile CAS No. 848749-40-6

2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile

Cat. No.: B14190804
CAS No.: 848749-40-6
M. Wt: 273.29 g/mol
InChI Key: ZOEVFLVSWAQVDR-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile is a chemical compound with the molecular formula C26H20N6. It is known for its unique structure, which includes a butadiene backbone with dimethylamino and phenyl groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile involves its interaction with molecular targets through its conjugated π-system. This allows it to participate in electron transfer processes, making it useful in applications like molecular electronics. The dimethylamino group can also engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[4-(Dimethylamino)phenyl]buta-1,3-dien-1-yl}-3-ethyl-1,3-benzothiazol-3-ium perchlorate
  • 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone

Uniqueness

Compared to similar compounds, 2-[4-(Dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile stands out due to its unique combination of a butadiene backbone and multiple nitrile groups. This structure imparts distinct electronic properties, making it particularly valuable in the field of molecular electronics and nonlinear optics .

Properties

CAS No.

848749-40-6

Molecular Formula

C16H11N5

Molecular Weight

273.29 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]buta-1,3-diene-1,1,4,4-tetracarbonitrile

InChI

InChI=1S/C16H11N5/c1-21(2)15-5-3-13(4-6-15)16(14(10-19)11-20)7-12(8-17)9-18/h3-7H,1-2H3

InChI Key

ZOEVFLVSWAQVDR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C(C#N)C#N)C=C(C#N)C#N

Origin of Product

United States

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